methanone CAS No. 52220-82-3](/img/structure/B14652672.png)
[5-Chloro-2-(hydroxymethyl)phenyl](4-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(hydroxymethyl)phenylmethanone: is an organic compound characterized by the presence of a chloro-substituted phenyl group and a hydroxymethyl group attached to a methanone structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(hydroxymethyl)phenylmethanone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group in 5-Chloro-2-(hydroxymethyl)phenylmethanone can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The carbonyl group in the methanone structure can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 5-chloro-2-(carboxymethyl)phenyl(4-methylphenyl)methanone.
Reduction: Formation of 5-chloro-2-(hydroxymethyl)phenyl(4-methylphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with cellular receptors.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may be used in the formulation of agrochemicals to enhance crop protection and yield.
作用机制
The mechanism of action of 5-Chloro-2-(hydroxymethyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway. Additionally, it can interact with cellular receptors, modulating cell signaling pathways and leading to various biological effects .
相似化合物的比较
- 5-Chloro-2-hydroxyphenylmethanone
- 5-Bromo-2-hydroxyphenylmethanone
- 5-Chloro-2-hydroxyphenylmethanone
Comparison:
- Structural Differences: The presence of different substituents (e.g., bromo, ethoxy) on the phenyl ring can significantly alter the compound’s reactivity and properties.
- Reactivity: The chloro group in 5-Chloro-2-(hydroxymethyl)phenylmethanone makes it more reactive towards nucleophilic substitution compared to its bromo or ethoxy analogs.
- Applications: While similar compounds may share some applications, the unique combination of functional groups in 5-Chloro-2-(hydroxymethyl)phenylmethanone can provide distinct advantages in specific research and industrial applications .
属性
CAS 编号 |
52220-82-3 |
|---|---|
分子式 |
C15H13ClO2 |
分子量 |
260.71 g/mol |
IUPAC 名称 |
[5-chloro-2-(hydroxymethyl)phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C15H13ClO2/c1-10-2-4-11(5-3-10)15(18)14-8-13(16)7-6-12(14)9-17/h2-8,17H,9H2,1H3 |
InChI 键 |
UXYLQAAFUPWEDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


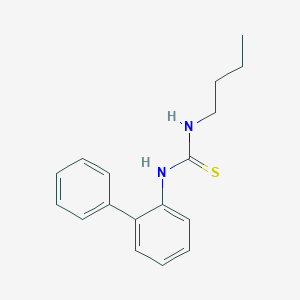
![(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B14652607.png)
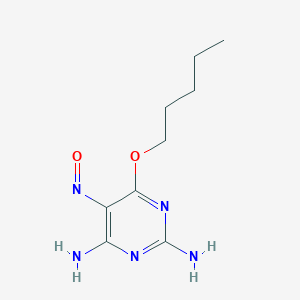
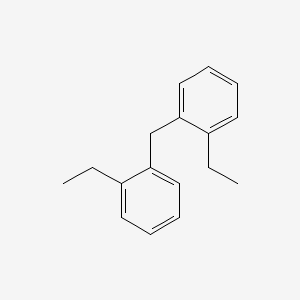

![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-(2-propenyl)-, (1alpha,2beta,3alpha,5alpha)-](/img/structure/B14652630.png)
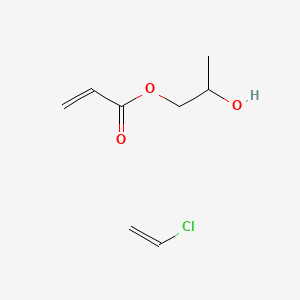
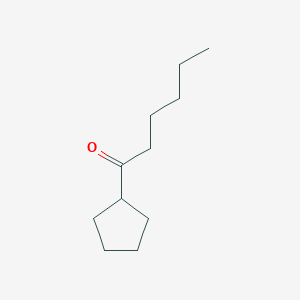
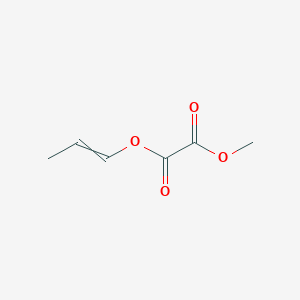
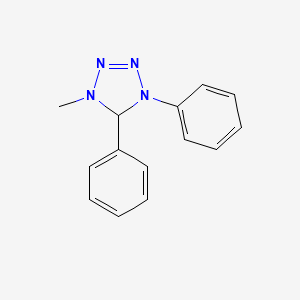

![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)

